4'-Diethylaminoacetophenone

Photophysics Charge Transfer Excited State Dynamics

Source 4'-Diethylaminoacetophenone (CAS 5520-66-1), a para-substituted aminoacetophenone whose strong electron-donating diethylamino group decisively outperforms dimethylamino and methoxy analogs in photoinitiator systems. • Photoinitiator synergist for UV-curable coatings; validated in patent literature at defined weight ratios (10:1 to 1:10) with 4,4'-bis(diethylamino)benzophenone. • Fluorescent dye precursor enabling 2-pyrone dyes with quantum yields Φ = 0.94-0.95. • Well-characterized TICT model system for excited-state charge-transfer research. Supplied as light yellow to brown crystalline powder, ≥98% (GC/T), mp 46-50 °C. Custom bulk quantities available upon request.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 5520-66-1
Cat. No. B1329818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Diethylaminoacetophenone
CAS5520-66-1
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
InChIKeyHMIBQFXWSUBFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Diethylaminoacetophenone Physicochemical & Industrial Profile


4'-Diethylaminoacetophenone (CAS 5520-66-1), also designated as 1-[4-(diethylamino)phenyl]ethanone, is a para-substituted aminoacetophenone derivative . The compound is characterized by the presence of a strong electron-donating diethylamino group conjugated to an electron-withdrawing acetyl group on the phenyl ring [1]. This structural motif imparts a distinct electronic configuration, rendering it a valuable intermediate in organic synthesis, particularly for photocurable coatings, recording media colorants, and dyestuffs . Commercial suppliers typically specify a purity of >98.0% (GC/T), with the compound supplied as a light yellow to brown crystalline powder exhibiting a melting point range of 46.0-50.0 °C .

Photocurable coating co‑initiator research
Patent‑reported synergy with benzophenone photosensitizers
Fluorescent dye building block
Enables 2‑pyrone dyes with near‑unity quantum yields
Excited‑state TICT model system
Unique twisting geometry for charge‑transfer studies

Why 4'-Diethylaminoacetophenone Cannot Be Substituted


The substitution of 4'-Diethylaminoacetophenone with a generic or less costly acetophenone analog, such as the unsubstituted acetophenone or a methoxy derivative, is not a viable strategy in applications where the electron-donating strength of the amino substituent dictates performance. The diethylamino group is a significantly stronger electron donor than dimethylamino, methoxy, or unsubstituted analogs [1]. This directly impacts the molecule's ground and excited-state properties, including its absorption profile, charge-transfer character, and photophysical relaxation pathways [1][2]. For instance, in photopolymerization systems, the enhanced electron density on the amino group facilitates more efficient interaction with photosensitizers and co-initiators, a performance parameter that diminishes sharply with less electron-rich substituents [3].

  • ! Electron‑donor strength: The diethylamino group provides a reported stronger push than dimethylamino or methoxy, directly affecting ground‑ and excited‑state properties.
  • ! Excited‑state geometry: This compound favors a TICT state with minimal π‑overlap; analogs may planarize, reversing photochemical reactivity.
  • ! Co‑initiator synergy: The specific donor‑acceptor balance defines the formulation ratio with benzophenone; less electron‑rich substitutes may reduce curing efficiency.

4'-Diethylaminoacetophenone Evidence Guide


Excited-State Geometry: TICT vs. Planarization

The photophysical behavior of 4'-Diethylaminoacetophenone in polar solvents is distinctly different from that of a comparator, 4-acetyl-4'-dimethylamino-biphenyl. Upon excitation, 4'-Diethylaminoacetophenone undergoes a relaxation pathway characterized by twisting of the diethylamino group relative to the acetophenone plane to minimize π-electron system overlap, forming a Twisted Intramolecular Charge Transfer (TICT) state [1]. In contrast, the comparator, 4-acetyl-4'-dimethylamino-biphenyl, undergoes planarization to increase π-system overlap [1]. This fundamental divergence in excited-state geometry dictates subsequent photochemical reactivity and energy dissipation pathways, making the compound's behavior non-interchangeable with that of biphenyl analogs [1].

Excited‑State Geometry
Head‑to‑head
TICT formation (minimal π‑overlap) vs. comparator planarization (increased π‑overlap) in polar solvents.
Opposite photochemical fates; not interchangeable in excited‑state studies.
Reported from stationary and time‑resolved spectroscopy.
Photophysics Charge Transfer Excited State Dynamics

Co-initiator Performance in UV-Curable Coatings

The photopolymerization initiating power of a coating composition is significantly enhanced when 4-dialkylaminoacetophenone is used as a co-activator. A patented formulation demonstrates that a specific combination of 4,4'-bis(diethylamino)benzophenone and 4-dialkylaminoacetophenone (where the alkyl group is methyl or ethyl) synergistically improves the photopolymerization process when irradiated with ultraviolet light in the 230-330 nm range [1]. The weight ratio of the photoactivating agent (the two amino compounds) to the photopolymerization initiator is specified as 5:1 to 1:100, preferably 3:1 to 1:5, with the ratio between the two amino compounds themselves set at 10:1 to 1:10 [1].

UV‑Cure Co‑initiator
Class‑level
Synergistic improvement of photopolymerization at weight ratio 3:1 to 1:5 (amino co‑activator : initiator) under 230–330 nm.
Supports formulation‑specific co‑initiator fit; qualitative patent evidence.
Japanese Patent JP‑S559624‑A; improvement described qualitatively.
Photopolymerization UV Curing Photoinitiator Coating Formulation

Building Block for Fluorescent 2-Pyrone Dyes

4'-Diethylaminoacetophenone serves as a key starting material for the one-pot synthesis of novel 2-pyrone dyes with exceptionally high fluorescence quantum yields. In one study, a derivative (compound 3a) synthesized directly from 4'-Diethylaminoacetophenone exhibited intense fluorescence in chloroform and dichloromethane with a fluorescence quantum yield (Φ) of 0.94-0.95 [1][2]. A second derivative (compound 4a) also exhibited intense fluorescence in polar solvents (methanol: Φ = 0.92) [1][2].

Fluorophore Precursor
Reported
Derived 2‑pyrone dyes: Φ = 0.94–0.95 (CHCl₃/CH₂Cl₂), Φ = 0.92 (MeOH).
Enables high‑quantum‑yield fluorophores; precursor structure is critical.
Solution‑state fluorescence; absolute quantum yields from peer‑reviewed studies.
Fluorescent Dyes 2-Pyrone Quantum Yield Solvatochromism

Commercial Purity & Physical Specifications

Commercial procurement specifications for 4'-Diethylaminoacetophenone from a reputable vendor (TCI) include a minimum purity of 98.0% as determined by both GC and nonaqueous titration . The product is supplied as a solid, with an appearance described as a light yellow to brown powder or crystal, and a melting point range of 46.0 to 50.0 °C .

Commercial Specs
Data to verify
Purity ≥98.0% (GC/titration); mp 46.0–50.0 °C; light yellow to brown crystalline powder.
Baseline procurement specification; verify lot‑specific COA.
Vendor data; not from peer‑reviewed literature.
Chemical Procurement Purity Specification Analytical Chemistry

4'-Diethylaminoacetophenone Validated Applications


UV-Curable Coating Co-initiator

4'-Diethylaminoacetophenone is specifically cited in patent literature as a component of a photoactivating agent that, when combined with a photosensitizer like 4,4'-bis(diethylamino)benzophenone, improves the photopolymerization initiating power of UV-curable coatings [1]. The defined weight ratios between the two amino compounds (10:1 to 1:10) and between the photoactivating agent and the primary photoinitiator (preferably 3:1 to 1:5) provide a concrete formulation window for development scientists seeking to optimize cure speed and coating performance under UV irradiation between 230 and 330 nm [1].

Fluorescent 2-Pyrone Dye Precursor

This compound is a validated starting material for synthesizing 2-pyrone dyes that exhibit exceptionally high fluorescence quantum yields (Φ = 0.94-0.95) in non-polar and moderately polar solvents [2][3]. Researchers developing new fluorescent probes, OLED emitters, or advanced imaging agents can leverage this precursor to access a class of dyes with intense, tunable emission and positive solvatochromism, properties that are a direct consequence of the 4'-diethylaminoacetophenone core's electronic structure [2][3].

TICT Dynamics Model Compound

Due to its well-characterized and distinct photophysical behavior, 4'-Diethylaminoacetophenone is an excellent model system for investigating Twisted Intramolecular Charge Transfer (TICT) dynamics [4]. Its tendency to form a TICT state with minimal π-overlap in polar solvents, in direct contrast to the planarization observed in 4-acetyl-4'-dimethylamino-biphenyl, makes it an indispensable tool for academic and industrial researchers studying excited-state processes, photostability, and the design of new optoelectronic materials where controlled charge separation is desired [4].

Application
Selection Property
Validation Focus
Photocurable coating co‑initiator
Co‑initiator synergy with benzophenone photosensitizer
Cure speed and film property under 230–330 nm UV
Fluorescent 2‑pyrone dye precursor
Precursor for high‑Φ 2‑pyrone dyes
Emission tunability and solvatochromic response
TICT dynamics model system
Defined TICT‑vs‑planarization contrast
Excited‑state charge‑transfer behavior in polar media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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